molecular formula C8H10N2O2 B13966029 2-Methyl-3-(1-methyl-1H-imidazol-2-yl)prop-2-enoic acid CAS No. 773112-47-3

2-Methyl-3-(1-methyl-1H-imidazol-2-yl)prop-2-enoic acid

Cat. No.: B13966029
CAS No.: 773112-47-3
M. Wt: 166.18 g/mol
InChI Key: YSBJHQWXLPFYOX-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-methyl-1H-imidazol-2-yl)prop-2-enoic acid is an organic compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve the use of glyoxal and ammonia, which react to form the imidazole ring. The subsequent steps involve functional group modifications to introduce the desired substituents .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(1-methyl-1H-imidazol-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

Scientific Research Applications

2-Methyl-3-(1-methyl-1H-imidazol-2-yl)prop-2-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-methyl-1H-imidazol-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Properties

CAS No.

773112-47-3

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-methyl-3-(1-methylimidazol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12)5-7-9-3-4-10(7)2/h3-5H,1-2H3,(H,11,12)

InChI Key

YSBJHQWXLPFYOX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=NC=CN1C)C(=O)O

Origin of Product

United States

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